S-Adenosyl-L-methionine disulfate tosylate

Description

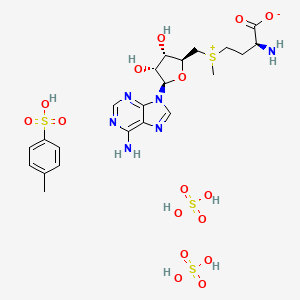

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCFCHNAIMYBAZ-XQVUROGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N6O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97540-22-2, 375798-65-5, 375798-66-6 | |

| Record name | Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97540-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosylmethionine tosylate bis(sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097540222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-methionine disulfate tosylate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-methionine disulfate tosylate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-Methionine Disulfate Tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96GHU97Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5PYL0DR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564ROC9U09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of S-Adenosyl-L-methionine Disulfate Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAMe) is a pivotal endogenous molecule, acting as a pleiotropic regulator in numerous cellular processes. The disulfate tosylate salt form ensures the stability of this otherwise labile compound, allowing for its therapeutic application. This technical guide delves into the core mechanisms of action of SAMe, focusing on its fundamental biochemical roles in transmethylation, transsulfuration, and aminopropylation. We will explore its therapeutic implications in neuropsychiatric disorders, liver disease, and osteoarthritis, supported by quantitative data and detailed experimental methodologies. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of SAMe's multifaceted role in cellular health and disease.

Introduction to S-Adenosyl-L-methionine (SAMe)

S-Adenosyl-L-methionine is a naturally occurring molecule found in all living cells, synthesized from the reaction of methionine and adenosine (B11128) triphosphate (ATP), a process catalyzed by the enzyme methionine adenosyltransferase (MAT).[1][2] It is arguably the most important biological methyl donor, second only to ATP in the variety of reactions it serves as a cofactor for.[3] The inherent instability of the SAMe molecule necessitated the development of stable salt forms for therapeutic use, with the disulfate tosylate salt being a common and well-studied formulation.[4][5] This form enhances stability, which is crucial for oral administration, although bioavailability remains relatively low.[5][6] SAMe's therapeutic effects are derived from its central role in three key metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[7][8]

Core Biochemical Pathways

The physiological effects of SAMe are a direct consequence of its involvement in three interconnected metabolic pathways.[3][7] These pathways are crucial for cellular function, growth, differentiation, and survival.[9]

Transmethylation

Transmethylation is the most prominent function of SAMe, where it donates its reactive methyl group to a vast array of acceptor substrates, including DNA, RNA, proteins, phospholipids, and neurotransmitters.[3][7] This process is critical for:

-

Epigenetic Regulation: DNA and histone methylation modulate gene expression without altering the DNA sequence.[10]

-

Neurotransmitter Synthesis: The synthesis of key neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine (B1679862) depends on methylation reactions.[11][12]

-

Phospholipid Metabolism: The methylation of phosphatidylethanolamine (B1630911) to phosphatidylcholine is vital for maintaining cell membrane fluidity and function.[1][13]

Upon donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferase enzymes.[3] The cellular ratio of SAMe to SAH is a critical indicator of the cell's methylation capacity. SAH is subsequently hydrolyzed to homocysteine and adenosine.[3][9]

Caption: The Transmethylation (Methionine) Cycle.

Transsulfuration

The transsulfuration pathway begins with homocysteine, the product of the transmethylation reaction.[3] This pathway is responsible for the synthesis of cysteine, a precursor to the critical intracellular antioxidant, glutathione (B108866) (GSH).[3][14] The key steps involve:

-

Homocysteine condenses with serine to form cystathionine (B15957), catalyzed by cystathionine β-synthase (CBS), an enzyme allosterically activated by SAMe.[15]

-

Cystathionine is then cleaved to form cysteine and α-ketobutyrate.[1]

This pathway is particularly vital in the liver, where it plays a major role in detoxification and protection against oxidative stress.[12][14] By providing the cysteine necessary for GSH synthesis, SAMe indirectly supports the cellular antioxidant defense system.[16]

Caption: The Transsulfuration Pathway.

Aminopropylation

In the aminopropylation pathway, SAMe is first decarboxylated by the enzyme SAMe decarboxylase.[3] The resulting decarboxylated SAMe (dcSAMe) serves as a donor of an aminopropyl group for the synthesis of polyamines, such as spermidine (B129725) and spermine.[7][10] Polyamines are essential for:

A byproduct of this pathway is 5'-methylthioadenosine (MTA), which has demonstrated anti-inflammatory and analgesic properties and may contribute to some of SAMe's therapeutic effects, particularly in joint health.[3][17]

Mechanism of Action in Therapeutic Areas

Neuropsychiatric Disorders (e.g., Depression)

The antidepressant effects of SAMe are believed to stem from its role as a primary methyl donor in the central nervous system.[18][19]

-

Neurotransmitter Synthesis: SAMe is involved in the synthesis of serotonin, dopamine, and norepinephrine.[11][12] By increasing the turnover of these monoamines, SAMe may help alleviate depressive symptoms.[20] Studies have shown that SAMe can increase cerebrospinal fluid levels of their metabolites.[20]

-

Receptor Function: SAMe has been shown to influence the number and affinity of adrenergic receptors in animal models.[20]

-

Membrane Fluidity: By methylating phospholipids, SAMe helps maintain neuronal membrane fluidity, which is crucial for proper signal transduction.[13]

-

Serotonergic Pathway: Evidence suggests that the antidepressant-like effects of SAMe are dependent on serotonin synthesis and the activation of 5-HT1A receptors.[18]

Caption: SAMe's Mechanism of Action in Depression.

Hepatology (e.g., Liver Disease)

In the liver, SAMe plays a critical protective role.[14] Chronic liver diseases are often associated with decreased activity of MAT, leading to reduced endogenous SAMe levels.[13][14] Exogenous SAMe administration can bypass this deficiency and exert hepatoprotective effects through several mechanisms:

-

Replenishing Glutathione: SAMe, via the transsulfuration pathway, increases the synthesis of cysteine and subsequently glutathione (GSH), the liver's primary antioxidant.[13][14] This helps protect hepatocytes from oxidative damage caused by toxins like alcohol.[14]

-

Improving Membrane Fluidity: SAMe restores membrane fluidity by promoting the methylation of membrane phospholipids, which can improve the function of membrane-bound transporters and enzymes.[13]

-

Regulating Hepatocyte Growth and Death: SAMe is a key regulator of hepatocyte proliferation, differentiation, and apoptosis, independent of its role as a methyl donor.[9][17]

Rheumatology (e.g., Osteoarthritis)

Clinical trials have indicated that SAMe can reduce pain and stiffness in patients with osteoarthritis.[16][21] The proposed mechanisms are multifaceted:

-

Stimulating Cartilage Production: In vitro and animal studies suggest that SAMe can stimulate the synthesis of proteoglycans, which are essential components for cartilage regeneration.[12][16][21]

-

Anti-inflammatory Effects: SAMe may reduce inflammatory mediators, contributing to pain relief.[16][21] The byproduct MTA also possesses anti-inflammatory properties.[3]

-

Analgesic Properties: SAMe may exert direct or indirect analgesic effects.[22]

-

Antioxidant Activity: By increasing glutathione levels, SAMe can help mitigate oxidative stress within the joint.[16][23]

Caption: SAMe's Mechanism of Action in Osteoarthritis.

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic and clinical studies of SAMe disulfate tosylate.

Table 1: Pharmacokinetic Parameters of SAMe Disulfate Tosylate (1000 mg Oral Dose)

| Parameter | Men (Mean ± SD) | Women (Mean ± SD) | Reference |

| Cmax (µmol/L) | 2.37 ± 1.58 | 2.50 ± 1.83 | [24] |

| Tmax (hours) | 5.40 ± 1.14 | 5.20 ± 1.48 | [24] |

| AUC0-24 (µmol/L/h) | 8.56 ± 5.16 | 10.3 ± 8.0 | [24] |

| t1/2β (hours) | 6.06 ± 1.80 | 6.28 ± 2.60 | [24] |

| Oral Bioavailability | ~1-2.6% | ~2.14% | [6][24] |

Data from a single-dose study in healthy Chinese volunteers.[24]

Table 2: Efficacy of SAMe in Major Depressive Disorder (MDD) vs. Placebo

| Study | SAMe Dose (Oral) | Duration | Outcome Measure | Result | Reference |

| Kagan et al. | 800 mg/day | - | HAM-D Score | Significant improvement vs. placebo | [20] |

| Sarris et al. | 1600 mg/day | - | HAM-D Score | Significant improvement vs. placebo | [20] |

| Caruso et al. | 200 mg/day (IM) | - | HAM-D Score | Mean difference of 11.4 vs. 2.9 for placebo | [20] |

HAM-D: Hamilton Depression Rating Scale. IM: Intramuscular.

Experimental Protocols

Protocol: Measurement of Plasma SAMe by LC-MS

This protocol provides a general workflow for quantifying SAMe in plasma samples, based on methodologies described in pharmacokinetic studies.[24]

-

Objective: To determine the concentration of SAMe in plasma following administration of SAMe disulfate tosylate.

-

Materials:

-

Human plasma samples.

-

Acyclovir (or other suitable internal standard).

-

Perchloric acid.

-

Liquid chromatography-mass spectrometry (LC-MS) system.

-

Solid Phase Extraction (SPE) cartridges.

-

-

Workflow:

Caption: Workflow for LC-MS analysis of plasma SAMe.

Protocol: Forced Swimming Test (FST) in Mice to Assess Antidepressant-like Activity

This protocol is based on preclinical studies evaluating the antidepressant effects of SAMe.[18]

-

Objective: To assess the antidepressant-like effects of SAMe by measuring the duration of immobility in mice subjected to the FST.

-

Materials:

-

Male Swiss mice.

-

SAMe disulfate tosylate solution.

-

Vehicle control (e.g., saline).

-

Imipramine (B1671792) (positive control).

-

Glass cylinders (25 cm height, 10 cm diameter) filled with water (23-25°C).

-

-

Procedure:

-

Acclimatization: Allow animals to acclimate to the laboratory for at least one week.

-

Dosing: Administer SAMe (e.g., 10, 50 mg/kg), imipramine (e.g., 30 mg/kg), or vehicle via intraperitoneal injection daily for a specified period (e.g., 7 days).

-

Test Session: 30 minutes after the final injection, place each mouse individually into a cylinder of water for a 6-minute session.

-

Data Recording: Videotape the sessions. Score the last 4 minutes of the test for total time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

Analysis: Compare the immobility time between the SAMe-treated, positive control, and vehicle control groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.[18]

-

Conclusion

S-Adenosyl-L-methionine, delivered as the stable disulfate tosylate salt, is a pleiotropic molecule with well-defined roles in three fundamental metabolic pathways. Its mechanism of action is rooted in its function as a universal methyl donor and as a key component in the synthesis of glutathione and polyamines. These biochemical functions translate into tangible therapeutic effects in a range of conditions, including depression, liver disease, and osteoarthritis, by influencing neurotransmitter synthesis, protecting against oxidative stress, and promoting cartilage health. Further research into the specific downstream targets of SAMe-dependent methylation and its other metabolites will continue to refine our understanding of this critical endogenous compound and expand its therapeutic potential.

References

- 1. S-adenosylmethionine metabolism and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 3. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 4. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20110027342A1 - S-adenosylmethionine formulations with enhanced bioavailability - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. S-Adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of S-adenosylmethionine (SAMe) for osteoarthritis | MDedge [mdedge.com]

- 9. portlandpress.com [portlandpress.com]

- 10. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Review article: S-adenosyl-L-methionine--a new therapeutic agent in liver disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. S-adenosyl-L-methionine: its role in the treatment of liver disorders [pubmed.ncbi.nlm.nih.gov]

- 15. S-adenosylmethionine metabolism and liver disease | Annals of Hepatology [elsevier.es]

- 16. Exploring the mechanisms behind S-adenosylmethionine (SAMe) in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of S-adenosyl-L-methionine in liver health and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Role of S-adenosyl-L-methionine in the treatment of depression: a review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. S-Adenosylmethionine (SAMe) in major depressive disorder (MDD): a clinician-oriented systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. S‐Adenosylmethionine for osteoarthritis of the knee or hip - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Pharmacokinetic properties of S-adenosylmethionine after oral and intravenous administration of its tosylate disulfate salt: a multiple-dose, open-label, parallel-group study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways of S-Adenosyl-L-methionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule of profound biological significance, acting as a central hub in cellular metabolism. While inherently unstable, its formulation as S-Adenosyl-L-methionine disulfate tosylate provides a stable and bioavailable form, making it a valuable tool in research and a popular dietary supplement.[1][2][3] This technical guide provides an in-depth exploration of the core biochemical pathways involving SAMe, offering insights for researchers, scientists, and professionals in drug development. We will delve into the intricate reactions of transmethylation, transsulfuration, and polyamine synthesis, presenting quantitative data, detailed experimental protocols, and clear visual representations of these critical cellular processes.

S-Adenosyl-L-methionine is synthesized from the essential amino acid methionine and adenosine (B11128) triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT).[4][5] Its primary role is to serve as the principal methyl donor in a vast number of methylation reactions, a process fundamental to the regulation of epigenetics, protein function, and neurotransmitter synthesis.[6][7][8] Beyond methylation, SAMe is a precursor for the synthesis of polyamines, which are crucial for cell growth and differentiation, and for the production of glutathione (B108866), a key antioxidant, via the transsulfuration pathway.[6][9] Dysregulation of SAMe metabolism has been implicated in various pathological conditions, including liver disease, depression, osteoarthritis, and cancer, highlighting its therapeutic potential.[7][10][11][12]

This guide will provide a comprehensive overview of these pathways, supported by clear data presentation and detailed methodologies to facilitate further research and development in this exciting field.

Core Biochemical Pathways

S-Adenosyl-L-methionine is a pivotal molecule that participates in three major interconnected metabolic pathways: transmethylation, transsulfuration, and aminopropylation (polyamine synthesis). These pathways are fundamental to cellular function, regulating everything from gene expression to antioxidant defense.

Transmethylation Pathway

The most prominent role of SAMe is as the universal donor of a methyl group (-CH3) in a process called transmethylation.[1][6][13] This pathway involves the transfer of the methyl group from SAMe to a wide array of acceptor molecules, including DNA, RNA, proteins, and phospholipids. This methylation is critical for the regulation of numerous cellular processes.

The general reaction is as follows:

SAMe + Acceptor → S-Adenosyl-L-homocysteine (SAH) + Methylated Acceptor

This reaction is catalyzed by a large family of enzymes known as methyltransferases. The product of this reaction, S-Adenosyl-L-homocysteine (SAH), is a potent inhibitor of methylation and is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase.[13] The ratio of SAMe to SAH is a critical indicator of the cell's methylation capacity.

Transsulfuration Pathway

The transsulfuration pathway is crucial for the synthesis of the amino acid cysteine and, consequently, the major intracellular antioxidant glutathione (GSH).[6][10] This pathway is initiated from homocysteine, a product of the transmethylation pathway.

In this pathway, homocysteine condenses with serine to form cystathionine (B15957), a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). Cystathionine is then cleaved by cystathionine γ-lyase (CSE) to produce cysteine, α-ketobutyrate, and ammonia. The synthesized cysteine can then be incorporated into proteins or used for the synthesis of glutathione. SAMe acts as an allosteric activator of CBS, thus linking the methylation status of the cell to its antioxidant capacity.[14]

Aminopropylation (Polyamine Synthesis) Pathway

The aminopropylation pathway is responsible for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are essential for cell growth, differentiation, and the stability of DNA and RNA.[4][6] In this pathway, SAMe is first decarboxylated by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC) to form decarboxylated SAMe (dcSAMe).[15]

The aminopropyl group from dcSAMe is then transferred to putrescine (formed from ornithine) to generate spermidine. A subsequent transfer of another aminopropyl group from a second dcSAMe molecule to spermidine yields spermine.[16] The byproduct of these reactions is 5'-methylthioadenosine (MTA), which is a potent analgesic and anti-inflammatory agent.[6]

Quantitative Data

A comprehensive understanding of the biochemical pathways involving SAMe requires the examination of quantitative data from enzymatic assays and cellular studies. The following tables summarize key quantitative parameters for enzymes involved in SAMe metabolism and the effects of SAMe on various cellular processes.

Table 1: Kinetic Parameters of Key Enzymes in SAMe Metabolism

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/mg protein/h) | Source |

| Methionine Adenosyltransferase (MAT) | Methionine | 6.1 ± 0.3 | 135.4 ± 1.5 | [17] |

| Catechol-O-methyltransferase (COMT) | S-Adenosyl-L-methionine | - | - | [17] |

| S-Adenosylhomocysteine Hydrolase (SAHH) | S-Adenosyl-L-homocysteine | - | - | |

| Cystathionine β-synthase (CBS) | Homocysteine, Serine | - | - | |

| S-Adenosylmethionine Decarboxylase (AdoMetDC) | S-Adenosyl-L-methionine | - | - |

Note: Further literature review is required to populate the missing values.

Table 2: Effects of Exogenous SAMe on Cellular Components and Processes

| Cell Line/Model | SAMe Concentration | Incubation Time | Observed Effect | Quantitative Change | Source |

| Cal-33 and JHU-SCC-011 cells | 300 µM | 24 h (Cal-33) or 48 h (JHU-SCC-011) | Induction of apoptosis | ~10% and ~3% apoptotic cells, respectively | [12][18] |

| Cal-33 and JHU-SCC-011 cells | 300 µM | 24 h (Cal-33) or 48 h (JHU-SCC-011) | Decreased expression of cyclin B1, E1, and D1 | - | [12][18] |

| Cal-33 and JHU-SCC-011 cells | 300 µM | 24 h | Decreased cell migration | - | [12] |

| Human Chondrocyte-like cell line-2/8 (HCS-2/8) | - | 3 days | Increased polyamine levels | Higher fluorescence intensity of stained polyamines | [11] |

| Rat model of depression | 300 mg/kg i.m., daily | 7 days | Restoration of polyamine levels in the brain | Complete restoration of putrescine in nucleus accumbens; partial restoration of spermidine and spermine in hippocampus | [19] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research on SAMe. This section provides methodologies for the quantification of SAMe and the assessment of its effects on cellular processes.

Protocol 1: Quantification of S-Adenosyl-L-methionine in Dietary Supplements by HPLC

This protocol describes a liquid chromatographic method for the determination of SAMe in dietary supplement tablets.[20][21]

Materials and Reagents:

-

S-Adenosyl-L-methionine disulfate tosylate reference standard

-

Phosphate (B84403) buffer

-

Sodium octanesulfonate (ion-pair reagent)

-

Acetonitrile (gradient grade)

-

Reversed-phase C8 column

-

HPLC system with UV detector

Procedure:

-

Standard Solution Preparation: Prepare a series of standard solutions of SAMe reference standard in phosphate buffer to generate a calibration curve (e.g., 75-375 µg/mL).[20][21]

-

Sample Preparation:

-

Grind a dietary supplement tablet to a fine powder.

-

Accurately weigh a portion of the powder and extract it with a known volume of phosphate buffer.

-

Centrifuge the extract to pellet insoluble excipients.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard solutions to establish a calibration curve.

-

Inject the prepared sample solution.

-

Quantify the amount of SAMe in the sample by comparing its peak area to the calibration curve.

-

Protocol 2: Determination of Methionine Adenosyltransferase (MAT) Activity

This protocol outlines a nonradioactive, sensitive method for determining MAT activity by coupling the reaction to catechol-O-methyltransferase (COMT) and measuring the fluorescent product.[17]

Materials and Reagents:

-

Cell lysate or purified enzyme preparation

-

Methionine

-

ATP

-

Esculetin

-

Catechol-O-methyltransferase (COMT)

-

n-hexane:ethyl acetate (B1210297) (7:3, v/v)

-

HPLC system with a fluorescence detector

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate/enzyme, methionine, ATP, esculetin, and COMT in an appropriate buffer.

-

Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., less than 30 minutes).[17] The MAT in the sample will produce SAMe, which is then used by COMT to methylate esculetin, forming scopoletin (B1681571).

-

Extraction: Stop the reaction and extract the fluorescent product, scopoletin, with n-hexane:ethyl acetate (7:3, v/v).[17]

-

HPLC Analysis:

-

Inject the extracted sample into an HPLC system equipped with a silica (B1680970) column.

-

Detection: Fluorometric detection with excitation at 347 nm and emission at 415 nm.[17]

-

-

Quantification: Quantify the amount of scopoletin formed by comparing its peak area to a standard curve of scopoletin. The amount of scopoletin is directly proportional to the MAT activity in the sample.

Drug Development Implications

The central role of S-Adenosyl-L-methionine in fundamental cellular processes makes it a compelling target for drug development. Its stable form, S-Adenosyl-L-methionine disulfate tosylate, is already utilized as a nutritional supplement for various conditions.[22][23]

Therapeutic Potential:

-

Liver Disease: SAMe is crucial for liver function, and its supplementation has shown benefits in various liver conditions.[7]

-

Depression: SAMe is involved in the synthesis of neurotransmitters, and clinical studies have suggested its efficacy as an antidepressant.[10][19]

-

Osteoarthritis: SAMe has demonstrated anti-inflammatory effects and may promote cartilage health, making it a potential treatment for osteoarthritis.[10][11]

-

Cancer: The role of methylation in cancer is well-established. SAMe has shown anti-proliferative and pro-apoptotic effects in cancer cell lines, suggesting its potential as an anti-cancer agent.[1][12]

Considerations for Drug Development:

-

Bioavailability: While the disulfate tosylate salt improves stability, optimizing oral bioavailability remains a key consideration.

-

Targeted Delivery: Developing strategies for targeted delivery of SAMe to specific tissues could enhance its therapeutic efficacy and reduce potential side effects.

-

Combination Therapies: Investigating the synergistic effects of SAMe with other therapeutic agents could lead to more effective treatment regimens.

The intricate biochemistry of S-Adenosyl-L-methionine offers a rich landscape for therapeutic intervention. A deeper understanding of its metabolic pathways, coupled with robust quantitative analysis and standardized experimental protocols, will be instrumental in unlocking its full potential in drug development.

Conclusion

S-Adenosyl-L-methionine, in its stable disulfate tosylate form, is a molecule of immense interest to the scientific and medical communities. Its central role in the interconnected pathways of transmethylation, transsulfuration, and polyamine synthesis underscores its importance in maintaining cellular health and function. This technical guide has provided a comprehensive overview of these pathways, supported by visual diagrams, quantitative data, and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers, scientists, and drug development professionals, fostering further investigation into the therapeutic applications of this remarkable molecule and paving the way for novel treatments for a range of human diseases.

References

- 1. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]

- 2. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | NA08266 [biosynth.com]

- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 5. S-adenosylmethionine and proliferation: new pathways, new targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. amsbio.com [amsbio.com]

- 7. mdpi.com [mdpi.com]

- 8. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Positive Regulation of S-Adenosylmethionine on Chondrocytic Differentiation via Stimulation of Polyamine Production and the Gene Expression of Chondrogenic Differentiation Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S-Adenosylmethioninamine - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. High-performance liquid chromatography determination of methionine adenosyltransferase activity using catechol-O-methyltransferase-coupled fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Influence of SAMe on the modifications of brain polyamine levels in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. accobio.com [accobio.com]

- 23. S-Adenosyl-L-methionine Disulfate Tosylate | 97540-22-2 [chemicalbook.com]

S-Adenosyl-L-methionine Disulfate Tosylate as a Methyl Donor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to S-Adenosyl-L-methionine (SAMe)

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule found in all living cells, where it serves as a principal methyl donor in a vast array of biochemical reactions.[1][2][3] Synthesized from methionine and adenosine (B11128) triphosphate (ATP), SAMe is a critical cofactor for methyltransferase enzymes, which catalyze the transfer of its methyl group to various substrates, including DNA, RNA, proteins, and lipids.[1][2] This process of methylation is fundamental to cellular function, regulating gene expression, protein function, and signaling pathways.[4]

S-Adenosyl-L-methionine disulfate tosylate is a stable salt form of SAMe, making it suitable for use as a dietary supplement and a research reagent.[5][6][7] This guide provides a comprehensive technical overview of S-Adenosyl-L-methionine disulfate tosylate as a methyl donor, focusing on its biochemical properties, relevant signaling pathways, and detailed experimental protocols for its study.

The Chemistry of Methyl Donation

The methyl donor capacity of SAMe resides in its sulfonium-bound methyl group, which is electrophilic and susceptible to nucleophilic attack. The general mechanism of methyl transfer is a SN2-like reaction where a nucleophilic atom on the substrate (such as nitrogen, oxygen, or sulfur) attacks the methyl group of SAMe.[8] This results in the transfer of the methyl group to the substrate and the conversion of SAMe to S-adenosyl-L-homocysteine (SAH).[8]

SAH is a potent inhibitor of most methyltransferases, and its cellular concentration is tightly regulated.[3] The ratio of SAMe to SAH is often used as an indicator of the cellular "methylation potential".[1]

Quantitative Data on Methyl Donor Activity

Betaine is another important biological methyl donor; however, its role is primarily in the remethylation of homocysteine to methionine, indirectly contributing to the SAMe pool.[9][10] SAMe is the direct and universal methyl donor for the vast majority of methyltransferase-catalyzed reactions.[9]

Table 1: General Properties of S-Adenosyl-L-methionine Disulfate Tosylate

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₄N₆O₁₆S₄ | [6] |

| Molecular Weight | 766.80 g/mol | [6] |

| Solubility in Water | 33.33 mg/mL | [5] |

| Solubility in DMSO | ≥ 50 mg/mL | [5] |

| Storage Conditions | -20°C, sealed, away from moisture | [6] |

Key Signaling Pathways Involving SAMe-Dependent Methylation

SAMe-dependent methylation plays a crucial role in regulating numerous signaling pathways implicated in cell proliferation, differentiation, and survival.

PI3K/Akt Signaling Pathway

Recent studies have shown that SAMe can alleviate cellular senescence by activating the PI3K/Akt signaling pathway.[3][8] The activation of this pathway by SAMe leads to the phosphorylation of downstream targets, promoting cell survival and proliferation. The precise mechanism by which SAMe activates PI3K is still under investigation.

Caption: SAMe-mediated activation of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade influenced by DNA methylation. The expression of key components of the MAPK pathway can be regulated by DNA methyltransferases (DNMTs), which utilize SAMe as the methyl donor. For instance, the activation of the MEK/ERK pathway has been shown to upregulate the expression of DNMT1, leading to changes in the methylation status and expression of downstream genes.[6][11]

Caption: Interplay between the MAPK pathway and SAMe-dependent DNA methylation.

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is also subject to regulation by methylation. Protein Arginine Methyltransferases (PRMTs), which use SAMe as a methyl donor, can methylate components of the JAK/STAT pathway, thereby modulating its activity. For example, PRMT5 has been shown to methylate SMAD7, which in turn enhances STAT3 activation.[12]

Caption: Regulation of the JAK/STAT pathway by SAMe-dependent methylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study S-Adenosyl-L-methionine disulfate tosylate as a methyl donor.

Spectrophotometric Methyltransferase Assay (Continuous, Enzyme-Coupled)

This assay continuously monitors methyltransferase activity by coupling the production of SAH to a change in absorbance.

Principle:

-

Methyltransferase + Substrate + SAMe → Methylated Substrate + SAH

-

SAH + SAH Hydrolase → Adenosine + Homocysteine

-

Adenosine + Adenosine Deaminase → Inosine (B1671953) + NH₃

The deamination of adenosine to inosine results in a decrease in absorbance at 265 nm, which is directly proportional to the rate of methylation.

Materials:

-

S-Adenosyl-L-methionine disulfate tosylate

-

Purified methyltransferase enzyme

-

Methyltransferase substrate (e.g., peptide, protein, DNA)

-

SAH hydrolase

-

Adenosine deaminase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 265 nm in kinetic mode

Procedure:

-

Prepare a reaction master mix containing assay buffer, SAH hydrolase (final concentration ~1-5 µg/mL), and adenosine deaminase (final concentration ~1-5 µg/mL).

-

Add the methyltransferase substrate to the desired final concentration in the master mix.

-

Pipette the master mix into the wells of the 96-well plate.

-

Add the purified methyltransferase enzyme to the wells to initiate the reaction. Include a "no enzyme" control.

-

Start the kinetic read on the spectrophotometer, measuring the absorbance at 265 nm every 30-60 seconds for 30-60 minutes at a constant temperature (e.g., 37°C).

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Convert the rate of absorbance change to the rate of SAH production using the molar extinction coefficient of adenosine.

Fluorometric/Luminescent Methyltransferase Assay (e.g., MTase-Glo™)

This is a highly sensitive endpoint assay that measures the amount of SAH produced.

Principle: The MTase-Glo™ assay is a coupled-enzyme system that quantifies SAH in a two-step process. In the first step, the methyltransferase reaction is performed. In the second step, the MTase-Glo™ Reagent is added, which converts SAH to ADP. Finally, the MTase-Glo™ Detection Solution is added to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial amount of SAH produced.[2][3][8][13]

Materials:

-

S-Adenosyl-L-methionine disulfate tosylate

-

Purified methyltransferase enzyme

-

Methyltransferase substrate

-

MTase-Glo™ Methyltransferase Assay Kit (contains MTase-Glo™ Reagent and Detection Solution)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Set up the methyltransferase reaction in the wells of the assay plate, including enzyme, substrate, and SAMe in the appropriate reaction buffer. Include a "no enzyme" control.

-

Incubate the plate at the optimal temperature for the methyltransferase for a set period (e.g., 60 minutes).

-

Add the MTase-Glo™ Reagent to each well and incubate at room temperature for 30 minutes.[8]

-

Add the MTase-Glo™ Detection Solution to each well and incubate at room temperature for another 30 minutes.[8]

-

Measure the luminescence using a plate-reading luminometer.

-

Generate a standard curve using known concentrations of SAH to quantify the amount of SAH produced in the enzymatic reactions.

Radioisotopic Methyltransferase Assay (Filter-Binding)

This is a traditional and highly sensitive method that uses radiolabeled SAMe.

Principle: The methyltransferase reaction is performed using [³H]-SAMe. The radiolabeled methyl group is transferred to the substrate. The reaction mixture is then spotted onto a filter membrane that binds the substrate (e.g., protein or DNA) but not the free [³H]-SAMe. The amount of radioactivity retained on the filter is proportional to the methyltransferase activity.[14]

Materials:

-

[³H]-S-Adenosyl-L-methionine

-

Purified methyltransferase enzyme

-

Methyltransferase substrate

-

Reaction Buffer

-

Filter membranes (e.g., P81 phosphocellulose or nitrocellulose)

-

Vacuum manifold

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Set up the methyltransferase reaction in a microcentrifuge tube containing reaction buffer, substrate, and enzyme.

-

Initiate the reaction by adding [³H]-SAMe.

-

Incubate at the optimal temperature for a defined time.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Spot the reaction mixture onto the filter membrane placed in a vacuum manifold.

-

Wash the filters extensively with an appropriate wash buffer to remove unincorporated [³H]-SAMe.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

Experimental Workflows

This section outlines logical workflows for common research objectives involving SAMe-dependent methyltransferases.

Workflow for Screening Methyltransferase Inhibitors

Caption: A typical workflow for identifying and characterizing methyltransferase inhibitors.

Workflow for Cellular DNA Methylation Analysis

Caption: A standard workflow for analyzing changes in cellular DNA methylation.

Conclusion

S-Adenosyl-L-methionine disulfate tosylate is a stable and effective methyl donor for in vitro and in vivo studies of methylation. Its central role in a multitude of cellular processes, including the regulation of key signaling pathways, makes it a molecule of significant interest for basic research and drug development. The experimental protocols and workflows provided in this guide offer a robust framework for investigating the multifaceted roles of SAMe-dependent methylation. Further research into the specific mechanisms by which SAMe modulates signaling pathways and the development of specific methyltransferase inhibitors will continue to be exciting areas of scientific inquiry.

References

- 1. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Whole genome bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 6. Activated MEK/ERK Pathway Drives Widespread and Coordinated Overexpression of UHRF1 and DNMT1 in Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. WGBS Data Analysis: Workflow and Performance Evaluation Analysis Software - CD Genomics [cd-genomics.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Mesenchymal Stem Cells Activate the MEK/ERK Signaling Pathway and Enhance DNA Methylation via DNMT1 in PBMC from Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mesenchymal Stem Cells Activate the MEK/ERK Signaling Pathway and Enhance DNA Methylation via DNMT1 in PBMC from Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

The Central Role of S-Adenosyl-L-methionine Disulfate Tosylate in Transmethylation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Adenosyl-L-methionine (SAMe) is a pivotal metabolite in all living cells, serving as the principal donor of methyl groups for the vast majority of biological methylation reactions. This process, known as transmethylation, is fundamental to a myriad of cellular functions, including epigenetic regulation, protein function, neurotransmitter synthesis, and phospholipid metabolism. However, the inherent instability of the SAMe molecule presents significant challenges for its use in research and clinical applications. The development of stable salt forms, particularly S-Adenosyl-L-methionine disulfate tosylate, has been instrumental in overcoming this limitation. This technical guide provides an in-depth exploration of the biochemical role of SAMe disulfate tosylate in transmethylation, detailing the underlying molecular mechanisms, relevant metabolic pathways, quantitative data, experimental protocols, and its application in drug development.

The Core Mechanism: Transmethylation

Transmethylation is the enzymatic transfer of a methyl (-CH₃) group from a donor molecule to an acceptor substrate, such as DNA, RNA, proteins, or small molecules.[1] S-Adenosyl-L-methionine is the universal methyl donor for these reactions.[2][3]

The core process involves three key components:

-

S-Adenosyl-L-methionine (SAMe): The donor molecule, featuring a high-energy, positively charged sulfonium (B1226848) ion that activates the methyl group for nucleophilic attack.[4]

-

Methyltransferases (MTs): A large family of enzymes that catalyze the transfer of the methyl group from SAMe to a specific substrate.[4] Over 200 SAMe-dependent methyltransferases have been identified in the human genome.[4]

-

Acceptor Substrate: The molecule that receives the methyl group.

The reaction proceeds via an SN2 mechanism, where a nucleophilic atom on the substrate (e.g., nitrogen, oxygen, or carbon) attacks the electrophilic methyl carbon of SAMe.[2] Upon donating its methyl group, SAMe is converted into S-Adenosyl-L-homocysteine (SAH) .[1]

SAH is a potent product inhibitor of most methyltransferase reactions.[5] Its efficient removal through hydrolysis to homocysteine and adenosine (B11128) is crucial for maintaining cellular methylation capacity.[1] The intracellular ratio of SAMe to SAH is therefore a critical indicator of the cell's ability to perform methylation reactions.[1]

The Significance of the Disulfate Tosylate Salt

The SAMe molecule is chemically unstable and rapidly degrades, particularly at neutral or alkaline pH and at room temperature.[6] To enhance its stability for practical use as a research reagent or therapeutic agent, it is formulated as a salt with strong acids.[5][6] S-Adenosyl-L-methionine disulfate tosylate is a widely used, stable complex where the SAMe ion is stabilized by disulfuric acid and p-toluenesulfonic acid (tosylate) counter-ions.[7][8] This formulation confers greater chemical stability, ensuring reliability and a longer shelf-life for experimental and clinical use.[5][9] In cellular environments or aqueous solutions, the salt dissociates, releasing the biologically active SAMe ion.[7][10]

Metabolic Pathways Involving SAMe

SAMe metabolism is centrally positioned within a network of interconnected biochemical pathways, primarily the Methionine Cycle, which is part of the broader one-carbon metabolism.[2][11]

The Methionine Cycle

The methionine cycle is the primary pathway for the synthesis and regeneration of SAMe.

-

Synthesis: SAMe is synthesized from the essential amino acid L-methionine and adenosine triphosphate (ATP) in a reaction catalyzed by methionine adenosyltransferase (MAT).[1][11]

-

Methyl Donation: SAMe donates its methyl group to various acceptor substrates in transmethylation reactions, producing SAH.[2]

-

Hydrolysis: SAH is hydrolyzed to L-homocysteine and adenosine by SAH hydrolase.[1]

-

Regeneration: L-homocysteine is re-methylated to regenerate L-methionine, primarily by the enzyme methionine synthase, which utilizes 5-methyltetrahydrofolate (from the folate cycle) as a methyl donor.[1][12] This step critically links the methionine and folate cycles.

Interconnected Pathways

Beyond transmethylation, SAMe is a precursor for two other major metabolic pathways:

-

Transsulfuration: An alternative fate for homocysteine, where it is converted to cysteine, a precursor for the major intracellular antioxidant glutathione (B108866) (GSH).[13] This pathway is particularly active in the liver.[11]

-

Aminopropylation: SAMe is decarboxylated to form decarboxylated SAMe (dcSAMe), which then donates its aminopropyl group for the synthesis of polyamines like spermidine (B129725) and spermine, molecules essential for cell growth and differentiation.[13]

Quantitative Data in Transmethylation

The efficiency and specificity of transmethylation reactions are described by key quantitative parameters. Pharmacokinetic studies on the disulfate tosylate salt provide crucial data for its application.

Table 1: Pharmacokinetic Parameters of Oral SAMe Disulfate Tosylate in Humans

| Parameter | Value | Conditions | Reference |

| Oral Bioavailability | ~1% | Single oral dose | [14] |

| Cmax (Maximum Concentration) | ~2.5 µmol/L | 1000 mg oral dose | [14] |

| Tmax (Time to Cmax) | 1.6 - 1.9 hours | 1000 mg IV infusion | [14] |

| Basal Plasma Level | ~0.34 µM | Pre-dose in rats | [6] |

Note: The low oral bioavailability is attributed to low cellular permeability and significant first-pass metabolism.[6]

Table 2: Representative Michaelis Constants (Km) of Methyltransferases for SAMe

| Enzyme Family | Example Enzyme | Substrate | Km for SAMe (µM) | Reference |

| Protein Arginine MT | PRMT1 | Histone H4 | 2.0 - 5.0 | [15] |

| Protein Lysine MT | SETD2 | Histone H3 | 0.5 - 2.0 | [15] |

| DNA MT | DNMT1 | Hemimethylated DNA | 1.0 - 8.0 | [16] |

| Catechol-O-MT | COMT | Catecholamines | 1.0 - 4.0 | [17] |

| Histamine N-MT | HNMT | Histamine | ~1.5 (for low-activity variant) | [17] |

Note: Km values can vary based on the specific substrate, enzyme variant, and assay conditions. Lower Km values indicate a higher affinity of the enzyme for SAMe.

Experimental Protocols: Methyltransferase Activity Assay

SAMe disulfate tosylate is the standard reagent for in vitro assays studying methyltransferase activity. A common method is a continuous, coupled-enzyme spectrophotometric assay that detects SAH formation.

Principle: This assay overcomes the issue of product inhibition by SAH.[16] The SAH produced by the methyltransferase (MT) is immediately hydrolyzed by SAH hydrolase (SAHH) to adenosine and homocysteine. Adenosine is then deaminated by adenosine deaminase (ADE) to inosine (B1671953), a reaction that causes a measurable decrease in absorbance at 265 nm. The rate of this absorbance decrease is directly proportional to the MT activity.

Key Reagents:

-

Buffer: Tris-HCl or HEPES buffer, pH 7.5-8.5, containing DTT and MgCl₂.

-

Enzymes:

-

Recombinant methyltransferase of interest.

-

SAH Hydrolase (SAHH).

-

Adenosine Deaminase (ADE).

-

-

Substrate: The specific substrate for the MT (e.g., a histone peptide, DNA oligonucleotide).

-

Methyl Donor: S-Adenosyl-L-methionine (SAMe) disulfate tosylate, prepared fresh in buffer.

Methodology:

-

Reaction Mixture Preparation: In a UV-transparent microplate, prepare a reaction mixture containing buffer, SAHH, ADE, and the methyltransferase substrate.

-

Enzyme Addition: Add the methyltransferase enzyme to the reaction mixture and briefly pre-incubate at the desired temperature (e.g., 37°C).

-

Initiation of Reaction: Initiate the reaction by adding a known concentration of SAMe disulfate tosylate solution to each well.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic readings. Measure the decrease in absorbance at 265 nm (A₂₆₅) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₂₆₅/min) from the linear portion of the kinetic curve.

-

Use the extinction coefficient for the conversion of adenosine to inosine (Δε₂₆₅ = -8.1 mM⁻¹cm⁻¹) to convert the rate of absorbance change into the rate of product formation (µmol/min).

-

To determine kinetic constants like Km and Vmax, repeat the assay with varying concentrations of SAMe or the acceptor substrate.

-

Role in Drug Discovery and Development

The central role of SAMe in cellular homeostasis makes it and the enzymes that metabolize it attractive targets for drug development.[18] The process typically moves from understanding the basic biochemistry to preclinical and clinical research.[19][20][21][22]

-

Target Identification: Dysregulation of methylation is linked to numerous diseases, including cancer, neurodegenerative disorders, and liver disease.[1][11][23] Methyltransferases (e.g., DNMTs, EZH2) and the broader one-carbon metabolism pathway are validated targets.

-

Therapeutic Agent: SAMe disulfate tosylate itself is used as a therapeutic agent or dietary supplement.[24] Its administration aims to restore normal methylation capacity in conditions where endogenous SAMe levels are depleted, such as chronic liver disease, or to modulate pathways involved in depression and osteoarthritis.[24][25]

-

Preclinical Research: In vitro and in vivo models are used to study the effects of SAMe supplementation. For example, SAMe has been shown to attenuate liver damage in animal models and induce apoptosis in cancer cell lines.[5][10]

-

Clinical Trials: Numerous clinical trials have investigated the efficacy of SAMe disulfate tosylate for various conditions.[25] A daily dose of 400 mg is frequently used in trials for cognitive impairment.[25]

Conclusion

S-Adenosyl-L-methionine is the linchpin of cellular transmethylation reactions, a process with profound implications for health and disease. The development of the stable S-Adenosyl-L-methionine disulfate tosylate salt has been critical for harnessing its potential, enabling rigorous scientific investigation and therapeutic application. For researchers and drug development professionals, a thorough understanding of its biochemical mechanism, metabolic context, and quantitative parameters is essential for designing effective experiments and innovative therapeutic strategies that target the vast and intricate network of biological methylation.

References

- 1. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One Carbon Metabolism Pathway: Sources, Mechanisms & Regulation [metabolomics.creative-proteomics.com]

- 4. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]

- 6. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. US20110027342A1 - S-adenosylmethionine formulations with enhanced bioavailability - Google Patents [patents.google.com]

- 9. US6649753B2 - Stable salts of S-adenosyl-L-methionine (SAMe) and the process for their preparation - Google Patents [patents.google.com]

- 10. S-Adenosyl-L-Methionine Disulfate P-Toluene-Sulfonate | Semantic Scholar [semanticscholar.org]

- 11. One Carbon Metabolism and S-Adenosylmethionine in Non-Alcoholic Fatty Liver Disease Pathogenesis and Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-carbon metabolism - Proteopedia, life in 3D [proteopedia.org]

- 13. amsbio.com [amsbio.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. intuitionlabs.ai [intuitionlabs.ai]

- 20. ppd.com [ppd.com]

- 21. youtube.com [youtube.com]

- 22. The Drug Development Process | FDA [fda.gov]

- 23. medicineinnovates.com [medicineinnovates.com]

- 24. S-Adenosyl-L-methionine Disulfate Tosylate | 97540-22-2 [chemicalbook.com]

- 25. Protocol of a Phase II Randomized, Multi-Center, Double-Blind, Placebo-Controlled Trial of S-Adenosyl Methionine in Participants with Mild Cognitive Impairment or Dementia Due to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

S-Adenosyl-L-methionine Disulfate Tosylate and the Transsulfuration Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a central role in cellular metabolism, primarily through its involvement in three key processes: transmethylation, transsulfuration, and aminopropylation. The disulfate tosylate salt of SAMe (SAMe-DST) is a stable formulation that has been extensively studied for its therapeutic potential in a variety of conditions, including liver disease, osteoarthritis, and depression. This technical guide provides an in-depth overview of the biochemical properties of SAMe-DST, its intricate relationship with the transsulfuration pathway, and its impact on cellular function. Detailed experimental protocols for the analysis of key enzymes and metabolites are provided, alongside a summary of quantitative data from preclinical and clinical studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in the therapeutic applications of S-Adenosyl-L-methionine disulfate tosylate.

Introduction to S-Adenosyl-L-methionine Disulfate Tosylate (SAMe-DST)

S-Adenosyl-L-methionine is a pleiotropic molecule synthesized from the essential amino acid L-methionine and adenosine (B11128) triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT).[1][2] It is the principal methyl donor in the body, participating in the methylation of a wide array of molecules, including DNA, RNA, proteins, and phospholipids.[3] The commercial availability of SAMe as a disulfate tosylate salt enhances its stability, making it suitable for oral administration and research purposes.[4]

SAMe-DST has been investigated for its therapeutic benefits in several clinical contexts:

-

Liver Disease: SAMe is crucial for hepatocyte function and protection. In conditions like intrahepatic cholestasis, SAMe administration has been shown to improve liver function by increasing the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant, via the transsulfuration pathway.[5] It also plays a role in protecting liver cells from damage and reducing inflammation.[5][6]

-

Osteoarthritis: SAMe has demonstrated efficacy in reducing pain and inflammation associated with osteoarthritis, potentially by increasing the synthesis of proteoglycans in chondrocytes.[5]

-

Depression: As a methyl donor, SAMe is involved in the synthesis of neurotransmitters such as serotonin (B10506) and dopamine, which are implicated in mood regulation.[5]

The Transsulfuration Pathway: A Core Metabolic Route

The transsulfuration pathway is a metabolic sequence that converts homocysteine, a product of transmethylation reactions, into cysteine. This pathway is the sole route for the de novo synthesis of cysteine in mammals and is critically dependent on the availability of SAMe.[7]

The key enzymatic steps of the transsulfuration pathway are:

-

Cystathionine (B15957) β-synthase (CBS): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[7]

-

Cystathionine γ-lyase (CTH): Also a PLP-dependent enzyme, CTH cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[8]

The cysteine produced through this pathway is a precursor for the synthesis of glutathione (GSH), taurine, and hydrogen sulfide (B99878) (H₂S), all of which have important physiological roles.[7]

Regulation of the Transsulfuration Pathway by SAMe

SAMe is a key allosteric activator of cystathionine β-synthase (CBS).[9] This activation serves as a critical regulatory mechanism, directing the metabolic flux of homocysteine. When SAMe levels are high, indicating a surplus of methionine, CBS is activated, shunting homocysteine towards the production of cysteine and subsequently glutathione.[9] Conversely, when SAMe levels are low, CBS activity is reduced, and homocysteine is preferentially remethylated back to methionine.[9] This regulatory role highlights the importance of SAMe in maintaining cellular redox balance and sulfur amino acid homeostasis. S-adenosylmethionine has been shown to increase the Vmax of the CBS reaction without significantly affecting the Km for its substrates.[9]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of SAMe.

Table 1: Preclinical Data on Enzyme Kinetics and Metabolite Levels

| Parameter | Enzyme/Metabolite | Organism/System | Treatment/Condition | Quantitative Value | Reference(s) |

| Enzyme Kinetics | |||||

| Vmax | Cystathionine β-synthase (CBS) | Mammalian | Allosteric activation by SAMe | 2.5-5-fold increase | [9] |

| Km (ATP) | Methionine Adenosyltransferase 2A (MAT2A) | Human | - | 50 ± 10 µM | [1] |

| Kd (ATP) | Methionine Adenosyltransferase 2A (MAT2A) | Human | - | 80 ± 30 µM | [1] |

| Km (L-Met) | Methionine Adenosyltransferase 2A (MAT2A) | Human | - | Not reported | [1] |

| Metabolite Levels | |||||

| Homocysteine | Plasma | Human (Coronary Artery Disease) | - | Elevated vs. controls | [10][11] |

| Cysteine | Plasma | Human (Coronary Artery Disease) | - | Elevated vs. controls | [10][12] |

Table 2: Clinical Trial Outcomes for SAMe in Osteoarthritis

| Study/Trial Identifier | Patient Population | Intervention | Comparator | Primary Outcome Measure | Quantitative Result | Reference(s) |

| NCT04443452 | Knee Osteoarthritis | Not specified | Not specified | WOMAC Pain Score (0-20) | High Pain/Low KL Grade: 44.59 ± 33.33 (Mechanical TS) | [13][14] |

| - | Knee Osteoarthritis | Not specified | Not specified | WOMAC Total Score (0-96) | Assessed for discrimination by K-L grade | [6][15] |

| - | Hip and Knee Osteoarthritis | Placebo | - | Daily Pain Scores (APS, WPS, LPS) | Reduction in evaluation error over 12 weeks | [16] |

WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index; KL: Kellgren-Lawrence; TS: Temporal Summation; APS: Average Pain Score; WPS: Worst Pain Score; LPS: Lowest Pain Score.

Table 3: Clinical Trial Outcomes for SAMe in Depression

| Study/Trial Identifier | Patient Population | Intervention | Comparator | Primary Outcome Measure | Quantitative Result | Reference(s) |

| - | Major Depressive Disorder | Antidepressants | - | HAM-D17 Score (Remission: <8) | Remission rates analyzed at 12 weeks | [17][18] |

| - | Major Depressive Disorder | Duloxetine/Placebo | - | HAM-D17 Total Score (Baseline) | 21.9 ± 3.7 | [19] |

| - | Major Depressive Disorder | Not specified | Not specified | HAM-D17 Scoring Protocol | ICCs for inter-rater reliability: 0.923 to 0.967 | [20][21] |

HAM-D17: 17-item Hamilton Depression Rating Scale; ICC: Intraclass Correlation Coefficient.

Table 4: Clinical Trial Outcomes for SAMe in Liver Disease (Intrahepatic Cholestasis)

| Study/Trial Identifier | Patient Population | Intervention | Comparator | Primary Outcome Measure | Quantitative Result | Reference(s) |

| - | Intrahepatic Cholestasis of Pregnancy | Not specified | Not specified | Total Serum Bile Acids | > 10 µmol/L considered elevated | [22] |

| - | Intrahepatic Cholestasis of Pregnancy | Not specified | Not specified | Total Bilirubin | Rarely exceeds 6 mg/dL | [23][24] |

| - | Intrahepatic Cholestasis of Pregnancy | Not specified | Not specified | Aminotransferases (ALT, AST) | Mild to 10-25-fold increase | [22][23] |

| - | Chronic Cholestatic Liver Disease | Investigational Drug | Placebo | Total Bilirubin Exclusion Criteria | >2x ULN or >2 mg/dL | [25] |

ALT: Alanine (B10760859) Aminotransferase; AST: Aspartate Aminotransferase; ULN: Upper Limit of Normal.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of SAMe and the transsulfuration pathway.

Quantification of S-Adenosyl-L-methionine (SAMe) in Plasma by HPLC-MS/MS

Objective: To accurately measure the concentration of SAMe in plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase HPLC column

-

Mobile Phase A: Aqueous solution with an appropriate buffer (e.g., ammonium (B1175870) formate) and pH adjustment

-

Mobile Phase B: Acetonitrile or methanol

-

SAMe analytical standard

-

Internal standard (e.g., deuterated SAMe)

-

Plasma samples

-

Protein precipitation agent (e.g., perchloric acid, trichloroacetic acid, or methanol)

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. c. Add 200 µL of cold protein precipitation agent. d. Vortex vigorously for 30 seconds. e. Incubate on ice for 10 minutes. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a clean HPLC vial.

-

HPLC-MS/MS Analysis: a. Inject a defined volume of the supernatant (e.g., 10 µL) onto the C18 column. b. Elute the analytes using a gradient of Mobile Phase A and Mobile Phase B. The specific gradient will depend on the column and system but generally involves increasing the proportion of Mobile Phase B over time to elute the compounds. c. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. d. Monitor the specific precursor-to-product ion transitions for SAMe and the internal standard using Multiple Reaction Monitoring (MRM).

-

Quantification: a. Generate a standard curve by analyzing known concentrations of SAMe analytical standard spiked into a blank matrix. b. Calculate the ratio of the peak area of SAMe to the peak area of the internal standard for both the standards and the samples. c. Determine the concentration of SAMe in the plasma samples by interpolating their peak area ratios on the standard curve.

Assay of Cystathionine β-Synthase (CBS) Activity

Objective: To measure the enzymatic activity of CBS in tissue homogenates or cell lysates.

Method 1: Coupled Enzyme Spectrophotometric Assay

Principle: The product of the CBS reaction, cystathionine, is cleaved by an excess of cystathionine γ-lyase (CTH) to produce cysteine. The cysteine is then quantified colorimetrically.

Materials:

-

Spectrophotometer

-

Tissue homogenate or cell lysate containing CBS

-

Purified cystathionine γ-lyase (CTH)

-

L-homocysteine

-

L-serine

-

Pyridoxal 5'-phosphate (PLP)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Ninhydrin (B49086) reagent

-

Trichloroacetic acid (TCA)

Procedure:

-

Reaction Mixture Preparation: a. In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, PLP, L-serine, and the sample (tissue homogenate or cell lysate). b. Pre-incubate the mixture at 37°C for 5 minutes.

-

Enzyme Reaction: a. Initiate the reaction by adding L-homocysteine. b. Incubate at 37°C for a defined period (e.g., 30-60 minutes). c. Stop the reaction by adding TCA.

-

Coupled Reaction and Detection: a. Add an excess of purified CTH to the reaction mixture to convert all the formed cystathionine to cysteine. b. Incubate at 37°C for 15 minutes. c. Add the ninhydrin reagent. d. Boil the mixture for 5 minutes. e. Cool on ice and add ethanol (B145695) to stabilize the color. f. Measure the absorbance at 560 nm.

-

Calculation: a. Generate a standard curve using known concentrations of cysteine. b. Calculate the amount of cysteine produced in the reaction and relate it to the protein concentration of the sample and the incubation time to determine CBS activity (e.g., in nmol/mg protein/hour).[26]

Method 2: LC-MS/MS Based Assay

Principle: Directly measure the formation of the product, cystathionine, using a stable isotope-labeled substrate.

Materials:

-

LC-MS/MS system

-

Stable isotope-labeled L-serine (e.g., ¹³C₃,¹⁵N-L-serine)

-

L-homocysteine

-

Other reagents as in Method 1.

Procedure:

-

Enzyme Reaction: a. Perform the enzymatic reaction as described in Method 1, but using the stable isotope-labeled L-serine.

-

Sample Preparation for LC-MS/MS: a. After stopping the reaction with a protein precipitation agent, centrifuge and collect the supernatant.

-

LC-MS/MS Analysis: a. Analyze the supernatant by LC-MS/MS, monitoring the specific mass transition for the labeled cystathionine product.

-

Quantification: a. Use a standard curve of unlabeled cystathionine to quantify the amount of product formed.

Preclinical Assessment of SAMe on Liver Function in an Animal Model of Liver Injury

Objective: To evaluate the protective effect of SAMe on liver function in a preclinical model.

Animal Model: Carbon tetrachloride (CCl₄)-induced liver fibrosis in rodents is a commonly used model.[27][28]

Materials:

-

Rodents (e.g., rats or mice)

-

Carbon tetrachloride (CCl₄)

-

Vehicle for CCl₄ (e.g., corn oil)

-

S-Adenosyl-L-methionine disulfate tosylate (SAMe-DST)

-

Saline (vehicle for SAMe)

-

Equipment for blood collection and tissue harvesting

-

Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels[29][30]

-

Histology supplies (formalin, paraffin (B1166041), hematoxylin (B73222) and eosin (B541160) stain, Masson's trichrome stain)

Procedure:

-

Animal Grouping and Treatment: a. Divide animals into at least four groups: Control (vehicle only), CCl₄ only, CCl₄ + SAMe, and SAMe only. b. Induce liver fibrosis in the CCl₄ and CCl₄ + SAMe groups by intraperitoneal injection of CCl₄ (e.g., twice weekly for 4-8 weeks). c. Administer SAMe-DST (e.g., daily by oral gavage or intraperitoneal injection) to the CCl₄ + SAMe and SAMe only groups.

-

Sample Collection: a. At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. b. Euthanize the animals and harvest the livers.

-

Biochemical Analysis: a. Separate serum from the blood samples. b. Measure serum ALT and AST levels using commercially available kits.[29][30]

-

Histopathological Analysis: a. Fix a portion of the liver in 10% neutral buffered formalin. b. Embed the fixed tissue in paraffin and prepare 5 µm sections. c. Stain sections with hematoxylin and eosin (H&E) to assess liver morphology and inflammation. d. Stain sections with Masson's trichrome to visualize and quantify collagen deposition (fibrosis).

-

Data Analysis: a. Compare the serum ALT and AST levels and the degree of liver fibrosis among the different groups using appropriate statistical tests.[31]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.

Diagram 1: The Transsulfuration Pathway and its Connection to SAMe Metabolism

References

- 1. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]